molecular formula C15H11NO2S2 B019493 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid CAS No. 100961-61-3

2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid

Cat. No.: B019493
CAS No.: 100961-61-3
M. Wt: 301.4 g/mol
InChI Key: YMLKRZCJZALYNQ-UHFFFAOYSA-N
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Description

2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H11NO2S2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Drug Discovery and Pharmacology :

    • Hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, similar in structure, have potential in drug discovery, exploring new chemical spaces around targeted targets (Durcik et al., 2020).
    • Benzothiazole derivatives, like the 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid, have shown promising anticancer, antibacterial, and antifungal properties in various studies (Jaber et al., 2021), (Cabrera-Pérez et al., 2016), (Nofal et al., 2014).
  • Material Science and Chemistry :

    • Benzothiazole derivatives have been studied for their corrosion inhibition properties, which is significant in materials science, particularly in protecting metals like steel in harsh environments (Yadav et al., 2015).
    • In dye-sensitized solar cells, electron-acceptors similar in structure to this compound play a critical role in enhancing power conversion efficiency and stability (Yang et al., 2016).
  • Analytical Chemistry :

    • Derivatives of benzo[d]thiazol are used as reagents in spectrophotometric determinations, highlighting their application in analytical chemistry for detecting specific metal ions (Wada et al., 1982).

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S2/c17-14(18)11-6-2-1-5-10(11)9-19-15-16-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLKRZCJZALYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363644
Record name 2-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100961-61-3
Record name 2-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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